tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate
Overview
Description
tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate is an organic compound that features a pyrrolidine ring substituted with two hydroxymethyl groups and a tert-butyl ester group
Mechanism of Action
Target of Action
tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate is primarily used as a building block in the synthesis of novel nicotinic acetylcholine receptor ligands . These receptors play a crucial role in the nervous system as they mediate the action of acetylcholine, a neurotransmitter.
Mode of Action
The compound this compound interacts with its targets, the nicotinic acetylcholine receptors, by binding to the receptor sites. This binding can modulate the receptor’s activity, potentially enhancing cognition .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the nicotinic acetylcholine receptors. These receptors are part of the cholinergic system, which plays a key role in memory and learning. By modulating the activity of these receptors, the compound can influence these cognitive processes .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its modulation of the nicotinic acetylcholine receptors. By binding to these receptors, it can influence their activity and thus affect the functioning of the cholinergic system .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the individual’s biochemistry. For instance, the compound is recommended to be stored at ambient temperature , suggesting that extreme temperatures could potentially affect its stability.
Biochemical Analysis
Biochemical Properties
tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with enzymes involved in the synthesis of complex organic molecules, acting as a protective group for amines in peptide synthesis . The nature of these interactions often involves the formation of stable complexes, which can be reversed under specific conditions, thereby allowing for controlled biochemical reactions.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within the cell . Additionally, it has been shown to impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity . This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential alterations in cellular function, which are important for understanding its overall impact.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Understanding the dosage threshold is crucial for its safe and effective use in biochemical research.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for the metabolism of various biomolecules . This compound can influence metabolic flux by altering the levels of specific metabolites, thereby affecting the overall metabolic balance within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation within different cellular compartments, influencing its biochemical activity. The compound’s distribution is crucial for its effectiveness in targeting specific biochemical pathways.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization determines its interaction with other biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Starting Materials: Pyrrolidine, tert-butyl chloroformate, formaldehyde.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, at a temperature range of 0-25°C.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include acids, bases, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate: Similar structure but with only one hydroxymethyl group.
tert-Butyl (2R,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate: Contains a fluorine atom, altering its reactivity and properties.
Uniqueness
tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of two hydroxymethyl groups, which provide additional sites for chemical modification and interaction with other molecules. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-8(6-13)4-5-9(12)7-14/h8-9,13-14H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQFMICMBHKUSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00722997 | |
Record name | tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00722997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-59-8 | |
Record name | tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00722997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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